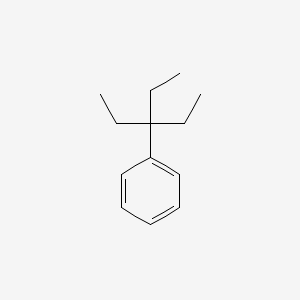
(1,1-Diethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Diethylpropyl)benzene, also known as 3-ethylpentan-3-ylbenzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a 1,1-diethylpropyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3-ethylpentane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where benzene and the alkyl halide are fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: (1,1-Diethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic medium, elevated temperature.
Reduction: H2 gas, Pd/C catalyst, room temperature or slightly elevated temperature.
Substitution: Halogens (Cl2, Br2), FeCl3 or AlCl3 as catalysts, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
(1,1-Diethylpropyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the effects of alkyl groups on the reactivity of benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mécanisme D'action
The mechanism of action of (1,1-Diethylpropyl)benzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the 1,1-diethylpropyl group influences the reactivity and orientation of the substitution reactions, often directing the electrophile to specific positions on the benzene ring .
Comparaison Avec Des Composés Similaires
(1,1-Dimethylpropyl)benzene: Similar in structure but with a 1,1-dimethylpropyl group instead of a 1,1-diethylpropyl group.
tert-Amylbenzene: Contains a tert-amyl group attached to the benzene ring.
Uniqueness: (1,1-Diethylpropyl)benzene is unique due to the specific steric and electronic effects imparted by the 1,1-diethylpropyl group. These effects influence its reactivity in chemical reactions and its interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
4170-84-7 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
3-ethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clé InChI |
WLVNEALRNQEPMS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


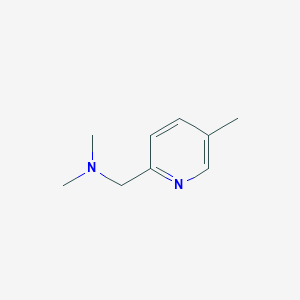
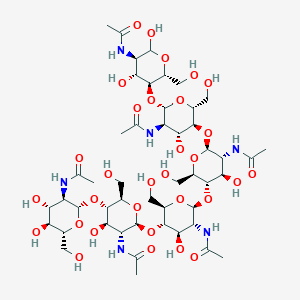
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
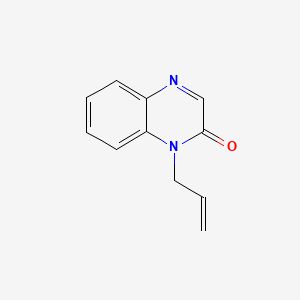
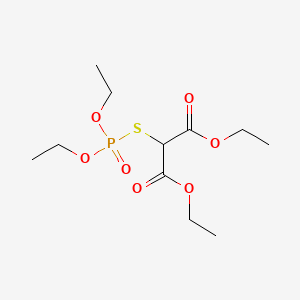
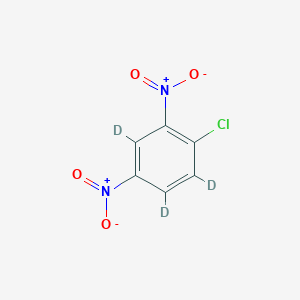
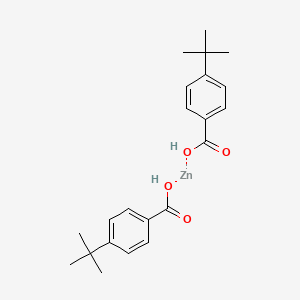
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
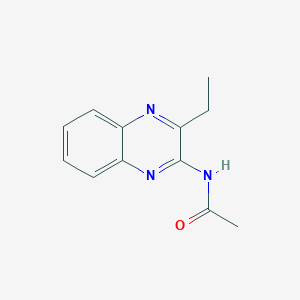
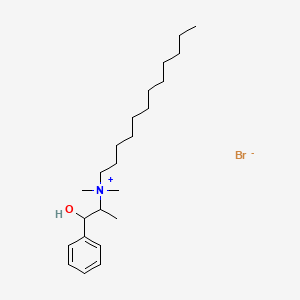
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
